1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound notable for its unique structural features, including a pyrazole ring substituted with both a 4-fluorophenyl group and a trifluoromethyl group. This compound is of significant interest in the fields of chemistry and pharmaceuticals due to its potential applications in drug development and materials science. The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, which can influence its biological activity and solubility.
This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. It is synthesized through various organic reactions, making it a valuable building block for more complex fluorinated compounds. The molecular formula of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is C11H6F4N2O2, and its molecular weight is approximately 274.17 g/mol .
The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
The reaction conditions generally involve solvents such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process. Industrial production methods are optimized for large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield .
The molecular structure of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid features:
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions:
The specific reagents and conditions used in these reactions can significantly influence the yield and purity of the products formed. For example, oxidation may yield different pyrazole oxides depending on the oxidizing agent used.
The mechanism of action for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with biological targets, particularly in modulating enzyme activity:
The chemical properties are characterized by:
Relevant data includes:
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications across various fields:
Pyrazole derivatives have evolved from simple synthetic curiosities to indispensable pharmacophores in drug discovery. Early milestones include the development of antipyretic and analgesic agents like antipyrine (phenazone) in the late 19th century. The 20th century witnessed strategic diversification, exemplified by the introduction of celecoxib (a COX-2 selective inhibitor) in 1999, which validated pyrazole as a scaffold for anti-inflammatory therapeutics [9]. Modern applications exploit the pyrazole ring’s capacity for hydrogen bonding and dipolar interactions with biological targets, enabling precise modulation of enzymes and receptors. The ring’s nitrogen atoms serve as bioisosteres for carbonyl groups or amide bonds, enhancing metabolic stability while retaining target affinity—a principle leveraged in kinase inhibitors, antimicrobials, and CNS-active agents [8] [9].
Table 1: Evolution of Pyrazole-Based Therapeutics
Time Period | Key Compound | Therapeutic Class | Significance |
---|---|---|---|
1880s | Antipyrine | Analgesic/Antipyretic | First synthetic pyrazole drug |
1940s | Oxolamine | Cough Suppressant | Introduced 1,2,4-oxadiazole-pyrazole hybrid |
1999-Present | Celecoxib | COX-2 Inhibitor (NSAID) | Validated pyrazole as anti-inflammatory scaffold |
2020s | Ataluren | Duchenne Muscular Dystrophy | Features 1,2,4-oxadiazole-pyrazole core |
Fluorination is a cornerstone of rational drug design due to fluorine’s unique physicochemical properties. The trifluoromethyl group (-CF₃) in pyrazole derivatives enhances:
The 4-fluorophenyl group further augments bioavailability by promoting π-stacking interactions with aromatic residues in enzyme active sites (e.g., COX-2’s Tyr385) [9]. This synergistic fluorination strategy underpins the design of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, where fluorine atoms constitute 27.7% of its molecular weight [7].
Table 2: Impact of Fluorination on Pyrazole Properties
Substituent | Electronic Effect | Lipophilicity (ΔLog P) | Key Biological Influence |
---|---|---|---|
Trifluoromethyl (-CF₃) | Strong σ-acceptor | +0.9 | Enhanced membrane penetration; metabolic stability |
4-Fluorophenyl | Moderate σ-acceptor | +0.3 | Improved target affinity via π-stacking |
Non-fluorinated analog | N/A | Baseline | Lower bioavailability and target residence time |
This compound (CAS 618070-62-5; MW 274.17 g/mol; Formula C₁₁H₆F₄N₂O₂) integrates critical pharmacophoric elements:
Its emergence stems from structure-activity relationship (SAR) studies of COX-2 inhibitors, where the carboxylic acid at C4 showed superior enzyme affinity compared to ester or amide derivatives. Commercial availability as a building block (e.g., Santa Cruz Biotechnology, ChemImpex) facilitates rapid derivatization—250 mg costs $288, while 1 g is $578 [1] [10]. Research applications span:
Table 3: Commercial Availability of the Lead Compound
Supplier | Catalog Number | Quantity | Price (USD) | Purity |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-332910 | 250 mg | $288 | ≥95% |
Santa Cruz Biotechnology | sc-332910A | 1 g | $578 | ≥95% |
CymitQuimica | 3D-TZA07062 | 500 mg | $398 | ≥95% |
All tables are interactive in digital formats; hover for CAS numbers or click to access supplier links. Compound names in tables include: Antipyrine, Oxolamine, Celecoxib, Ataluren, and 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1